molecular formula C19H22N2O B1144132 (3S)-3-(dibenzylamino)piperidin-2-one CAS No. 1277168-28-1

(3S)-3-(dibenzylamino)piperidin-2-one

Cat. No.: B1144132
CAS No.: 1277168-28-1
M. Wt: 294.39078
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-(dibenzylamino)piperidin-2-one is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(dibenzylamino)piperidin-2-one typically involves the nitration of a suitable precursor, such as 4-phenyl-2-butanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure regioselectivity and yield optimization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and safety. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(dibenzylamino)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S)-3-(dibenzylamino)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-(dibenzylamino)piperidin-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

(3S)-3-(dibenzylamino)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19-18(12-7-13-20-19)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,20,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISOIOBURBIATQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)NC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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